molecular formula C17H19ClN2O3S B4850428 N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide

N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide

Cat. No. B4850428
M. Wt: 366.9 g/mol
InChI Key: ZIFOFRXCFUJYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide, commonly known as BSCB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. BSCB has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

BSCB inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This leads to the modulation of various cellular processes that are regulated by CK2, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BSCB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. BSCB has also been shown to have neuroprotective effects and to enhance the efficacy of chemotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

BSCB has several advantages as a tool for scientific research. It is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. BSCB is also easy to synthesize and has a high purity, which makes it suitable for use in biochemical and cellular assays.
However, there are also limitations to the use of BSCB in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. BSCB also has limited solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of BSCB in scientific research. One potential application is in the development of new cancer therapies. BSCB has been shown to enhance the efficacy of chemotherapy in cancer treatment, and further research could lead to the development of new combination therapies.
Another potential application is in the study of neurodegenerative diseases. BSCB has been shown to have neuroprotective effects, and further research could lead to the development of new therapies for diseases such as Alzheimer's and Parkinson's.
Overall, BSCB is a valuable tool for scientific research, and its potential applications in cancer and other diseases make it an important area of study for future research.

Scientific Research Applications

BSCB has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a wide range of biological effects. BSCB has been used to investigate the role of CK2 in cancer, inflammation, and other diseases.

properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-2-3-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)13-5-4-6-14(18)12-13/h4-10,12,19H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFOFRXCFUJYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butylsulfamoyl)phenyl]-3-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.